![molecular formula C19H22N4O3 B2548525 1-Methyl-4-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1706051-55-9](/img/structure/B2548525.png)
1-Methyl-4-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
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Description
“1-Methyl-4-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “1-Methyl-4-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” includes a pyrrolidine ring and a quinoxaline moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The quinoxaline moiety is a nitrogen-containing heterocyclic compound .Scientific Research Applications
- Quinoxaline derivatives exhibit potential anti-cancer properties. Researchers have explored their effects on cancer cell lines, including inhibition of proliferation and induction of apoptosis. These compounds may interfere with key cellular pathways involved in cancer progression .
- Quinoxaline derivatives have demonstrated antimicrobial effects against bacteria, fungi, and parasites. They could serve as novel agents for combating infectious diseases .
- Some quinoxaline derivatives exhibit anti-convulsant properties by modulating neurotransmitter receptors. These compounds may have therapeutic potential for epilepsy management .
- Researchers have investigated quinoxaline derivatives as potential anti-tuberculosis agents. These compounds may target Mycobacterium tuberculosis and inhibit its growth .
- Quinoxaline derivatives have been evaluated for their anti-malarial effects. They may interfere with the parasite’s life cycle or host-pathogen interactions .
- Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Quinoxaline derivatives have shown promise as anti-leishmanial agents .
- Some quinoxaline compounds exhibit anti-HIV activity by targeting viral enzymes or entry processes. These derivatives could contribute to HIV therapy .
- Quinoxaline derivatives may modulate inflammatory pathways, making them potential candidates for treating inflammatory disorders .
- Researchers have explored the antioxidant properties of quinoxaline derivatives. These compounds may protect cells from oxidative stress and associated diseases .
- Quinoxaline derivatives have been investigated for their effects on Alzheimer’s disease. They may influence amyloid aggregation or neuroinflammation .
- Some quinoxaline compounds show promise in managing diabetes by affecting glucose metabolism or insulin signaling pathways .
- Although not extensively studied, quinoxaline derivatives could potentially be evaluated for their effects against SARS-CoV-2 or other coronaviruses .
- Dengue virus is a major global health concern. Quinoxaline derivatives might inhibit viral replication or entry .
- Quinoxaline derivatives may impact neurodegenerative processes associated with Parkinson’s disease .
- Some quinoxaline compounds act as antagonists at the 5HT3 receptor, which could have implications for nausea and vomiting management .
Anti-Cancer & Anti-Proliferative Activity
Anti-Microbial Activity
Anti-Convulsant Activity
Anti-Tuberculosis Activity
Anti-Malarial Activity
Anti-Leishmanial Activity
Anti-HIV Activity
Anti-Inflammatory Activity
Anti-Oxidant Activity
Anti-Alzheimer’s Activity
Anti-Diabetic Activity
Anti-COVID Activity
Anti-Dengue Activity
Anti-Parkinson’s Activity
5HT3 Receptor Antagonist Activity
Anti-Amoebiasis Activity
properties
IUPAC Name |
1-methyl-4-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-22-12-13(10-18(22)24)19(25)23-8-6-14(7-9-23)26-17-11-20-15-4-2-3-5-16(15)21-17/h2-5,11,13-14H,6-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESQHIATVMSOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one |
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